4-(Trifluoromethyl)-L-phenylglycine

Catalog No.
S1523133
CAS No.
144789-75-3
M.F
C9H8F3NO2
M. Wt
219.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethyl)-L-phenylglycine

CAS Number

144789-75-3

Product Name

4-(Trifluoromethyl)-L-phenylglycine

IUPAC Name

(2S)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m0/s1

InChI Key

FANMQHUKZBBELZ-ZETCQYMHSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)[O-])[NH3+])C(F)(F)F

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)[O-])[NH3+])C(F)(F)F

The exact mass of the compound 4-(Trifluoromethyl)-L-phenylglycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Trifluoromethyl)-L-phenylglycine (CF3-Phg) is a highly specialized, non-natural fluorinated amino acid procured primarily for advanced solid-phase peptide synthesis (SPPS) and structural biology. Featuring a rigid phenylglycine core substituted with a strongly electron-withdrawing and lipophilic para-trifluoromethyl group, this compound serves as a highly sensitive 19F-NMR reporter for studying membrane-active peptides in lipid bilayers [1]. Beyond structural biology, it is utilized as a specialized building block in the development of peptidomimetics and pharmaceutical candidates, including GLP-1 analogs, where the CF3 group enhances metabolic stability and modulates lipophilicity without drastically perturbing the native alpha-helical or beta-sheet conformations of the target sequence .

Research Fit

Chiral L-stereochemistry for stereocontrolled peptide synthesis

19F-NMR probe for membrane peptide orientation studies

Peptidomimetic SAR and ADME property research tool

Substituting CF3-Phg with standard aliphatic amino acids (like Leucine or Valine) completely eliminates the 19F-NMR reporter capability and alters the proteolytic stability of the peptide. Furthermore, attempting to use a simpler monofluorinated analog, such as 4-Fluoro-L-phenylglycine (4F-Phg), fails in high-resolution solid-state NMR applications. A single fluorine atom's chemical shift anisotropy is highly susceptible to the local molecular environment and complex side-chain torsion dynamics, making it extremely difficult to reference accurately[1]. In contrast, the CF3 group in CF3-Phg undergoes fast rotation that averages out these torsion angle dynamics, providing a clean, orientation-dependent homonuclear dipolar coupling signal that allows precise calculation of a peptide's tilt and azimuthal angles in a lipid bilayer [2].

Substitution Risk

!

D-enantiomer or racemic DL-mixture disrupts chiral integrity and target recognition

!

Unsubstituted L-phenylglycine lacks the 19F-NMR sensitivity and CF3 probe capability

!

Para-CF3 group imparts distinct metabolic stability and lipophilicity not matched by other halogen analogs

Enhanced Orientational Resolution via Torsion Angle Dynamics Averaging

When determining the orientation of membrane-bound peptides, CF3-Phg provides enhanced orientational resolution compared to monofluorinated analogs like 4F-Phg. The fast rotation of the CF3 group effectively averages out the torsion angle dynamics of the side chain, yielding a clear intra-CF3 homonuclear dipolar coupling (e.g., 86 Hz in oriented Gramicidin S samples) [1]. In contrast, the chemical shift anisotropy of a single 19F substituent in 4F-Phg is heavily distorted by local susceptibility effects, preventing accurate determination of the peptide's tilt and azimuthal angles [2].

Evidence DimensionTorsion angle dynamics and orientational resolution
Target Compound DataCF3-Phg (Fast CF3 rotation averages out dynamics, yielding precise dipolar splittings like 86 Hz)
Comparator Or Baseline4F-Phg (Complex chemical shift anisotropy, difficult to reference, unresolved tilt angles)
Quantified DifferenceCF3-Phg enables exact calculation of tilt (e.g., ~90° to ~120°) and azimuthal angles, whereas 4F-Phg cannot resolve these parameters.
ConditionsSolid-state 19F-NMR of oriented peptide samples in DMPC lipid bilayers.

Procurement of CF3-Phg is essential for structural biologists who need precise, quantifiable orientational constraints without the referencing errors inherent to monofluorinated labels.

Enantiopurity & Racemization
Class-level
L-enantiomer supplied with ee ≥98% (typical commercial spec); known extensive racemization during peptide coupling reported
High enantiopurity critical for chiral product integrity
Racemization risk requires procurement of certified high-ee L-form

Increased NMR Sensitivity and Reduced Material Requirements

The use of CF3-Phg as a reporter group offers massive sensitivity advantages over traditional deuterium (2H) or nitrogen-15 (15N) labeling. Because 19F has a near 100% natural abundance and a high gyromagnetic ratio, 19F-NMR with CF3-Phg requires significantly less synthetic peptide to achieve high signal-to-noise ratios. Studies comparing 19F-labeled peptides to 2H-labeled or 15N-labeled analogs demonstrate a 10-fold to 100-fold increase in sensitivity [1]. This allows researchers to study peptide-lipid interactions at physiologically relevant, low peptide-to-lipid molar ratios (e.g., 1:200) without signal degradation [2].

Evidence DimensionNMR Sensitivity / Material Requirement
Target Compound DataCF3-Phg (19F-NMR)
Comparator Or Baseline2H-NMR or 15N-NMR labels
Quantified Difference10-fold to 100-fold increase in sensitivity for 19F-NMR.
ConditionsOriented lipid bilayer samples at low peptide-to-lipid ratios (1:200).

Drastically reduces the volume of expensive synthetic peptide required for structural studies, lowering overall project costs and enabling studies at native-like concentrations.

19F-NMR Probe Utility
Reported
Allows 1-pulse 19F-NMR measurement of CF3 dipolar couplings in oriented membrane samples; substitution at hydrophobic positions (Ile9, Ala10) minimally perturbed peptide structure
Enables site-specific 19F-NMR labeling for structural biology
Non-fluorinated analogs cannot provide this capability

High Structural Fidelity and Biocompatibility in Native Sequences

Despite the introduction of a bulky, non-natural fluorinated group, CF3-Phg exhibits high structural fidelity when substituting hydrophobic aliphatic residues like Leucine, Valine, or Isoleucine. Biological assays and circular dichroism (CD) spectroscopy confirm that incorporating CF3-Phg into the sequence of antimicrobial peptides (such as PGLa) does not significantly perturb the native alpha-helical structure or alter the minimum inhibitory concentration (MIC) against bacterial strains [1]. This ensures that the structural data derived from the CF3-Phg labeled peptide accurately reflects the behavior of the wild-type sequence in the lipid membrane[2].

Evidence DimensionRetention of biological activity and secondary structure
Target Compound DataCF3-Phg substituted peptide (e.g., replacing Leu/Val/Ile)
Comparator Or BaselineWild-type unlabelled peptide
Quantified DifferenceNo significant change in CD spectra line shape or antimicrobial activity (MIC values remain comparable).
ConditionsAntimicrobial assays and CD spectroscopy in model lipid membranes.

Validates the use of this expensive unnatural amino acid as a non-perturbing probe, ensuring that downstream structural or functional data is biologically relevant.

Metabolic Stability & Permeability
Class-level
P1' 4-CF3-phenyl side chain associated with beneficial ADME profile in peptidomimetic HCV NS3/4A inhibitors (qualitative SAR observation)
Supports selection for ADME property research context
Class-level inference; quantitative comparator data limited in source

Processability and Racemization Dynamics in Solid-Phase Peptide Synthesis (SPPS)

A critical processability factor when procuring CF3-Phg is its inherent tendency to racemize during standard Fmoc-based solid-phase peptide synthesis (SPPS). Like many phenylglycine derivatives, the alpha-proton is highly acidic due to the electron-withdrawing nature of the adjacent aromatic ring, which is further exacerbated by the para-CF3 group. Consequently, standard coupling conditions often result in a diastereomeric mixture (D- and L-epimers) [1]. Procurement teams and synthetic chemists must anticipate the need for post-synthesis reverse-phase HPLC separation to isolate the pure L-epimer, or alternatively, employ highly optimized, racemization-suppressing coupling reagents [2].

Evidence DimensionRacemization rate during SPPS coupling
Target Compound DataCF3-Phg (High tendency to racemize, yielding D/L mixtures)
Comparator Or BaselineStandard aliphatic amino acids (Minimal to no racemization under standard Fmoc conditions)
Quantified DifferenceCF3-Phg typically requires diastereomer separation post-cleavage, whereas standard aliphatic analogs do not.
ConditionsFmoc-SPPS using standard coupling reagents.

Directly impacts synthetic workflow and yield expectations; buyers must plan for downstream HPLC purification or invest in specialized coupling reagents to mitigate epimerization.

Inhibitory Potency (Ki)
Reported
Inhibitors with 4-CF3-phenyl side chain achieved nanomolar Ki values against HCV NS3/4A protease; reported as particularly beneficial potency contributor
Potency assay context for antiviral protease research
Direct comparator Ki values not extracted; SAR trend indicates advantage
Membrane Orientation & Dynamics
Head-to-head
Substitution of hydrophobic residues (Ile9, Ala10) with 4-CF3-Phg had only small effects on CD spectra and antimicrobial activity; Ala8 substitution caused significant disturbance, positional dependence quantified
Validated non-perturbing label positions for peptide studies
Direct comparison against hydrophilic-face substitution

Solid-State 19F-NMR Structural Biology of Membrane Peptides

CF3-Phg is an established choice for synthesizing 19F-labeled membrane-active peptides (such as antimicrobial or cell-penetrating peptides). Its rigid attachment to the backbone and the fast rotation of the CF3 group allow for the precise extraction of homonuclear dipolar couplings, enabling researchers to accurately calculate the tilt and azimuthal orientation of the peptide helix within lipid bilayers[1].

Development of GLP-1 Analogs and Peptidomimetics

In pharmaceutical development, CF3-Phg is utilized as a specialized building block for GLP-1 analogs and other therapeutic peptides. The para-trifluoromethyl group significantly enhances the peptide's lipophilicity and metabolic stability against proteolytic degradation, making it an excellent candidate for improving the pharmacokinetic profiles of peptide drugs .

Probing Lipid Bilayer Lateral Pressure Profiles

Because CF3-Phg does not perturb the native structure of amphiphilic peptides, it is used to create highly sensitive probe peptides. These probes can monitor changes in the lateral pressure profile and insertion depth within lipid bilayers upon the addition of crowder proteins or other membrane-active agents, providing critical data for biophysical membrane studies [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
19F-NMR structural biology studies of membrane peptides
L-enantiomer 4-CF3 label at reported non-perturbing hydrophobic positions
Minimal perturbation of peptide conformation and activity
Peptidomimetic inhibitor development for viral protease research
P1' 4-CF3-phenyl side chain for potency and ADME profiling
In vitro potency, metabolic stability, and permeability endpoints
Stereoselective synthesis and chiral resolution
Certified high enantiomeric excess (≥98% e.e.)
Downstream chiral product integrity and racemization control

XLogP3

-0.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

219.05071298 Da

Monoisotopic Mass

219.05071298 Da

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2S)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid

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